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(4-iodo-3,5-dimethyl-1H-pyrazol-1-

yl)acetonitrile

CAS No.: 1170865-71-0

Cat. No.: B1328203 Get Quote

Content Type: Technical Comparison & SAR Guide Focus: Pyrazole-Acetonitrile Derivatives &

Fused Pyranopyrazoles as EGFR Tyrosine Kinase Inhibitors Audience: Medicinal Chemists,

Oncologists, and Drug Discovery Scientists

Executive Summary: The Pyrazole-Acetonitrile
Scaffold
In the high-stakes arena of kinase inhibitor development, the pyrazole-acetonitrile motif—

specifically manifested as dihydropyrano[2,3-c]pyrazole-5-carbonitriles—has emerged as a

superior alternative to traditional quinazoline scaffolds. While "pyrazole-acetonitrile" technically

refers to the 1-(cyanomethyl)pyrazole or 4-(cyanomethyl)pyrazole building blocks, their

medicinal value is realized when these precursors are cyclized into fused heterocyclic systems.

This guide objectively compares these novel pyrazole-acetonitrile derivatives against industry

standards like Erlotinib (Tarceva®) and Doxorubicin. Our analysis reveals that specific 4-aryl-6-

amino-dihydropyrano[2,3-c]pyrazoles offer comparable potency with potentially improved

selectivity profiles due to their unique binding modes in the ATP-binding pocket of EGFR.
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Comparative Analysis: Pyrazole-Acetonitriles vs.
Market Standards
The following data contrasts the performance of a representative "Champion" Pyrazole-

Acetonitrile Derivative (Compound 3g, a 4-(2-bromophenyl) derivative) against established

therapeutics.

Table 1: Potency & Selectivity Profile (IC50 in M)

Metric
Pyrazole-

Acetonitrile

(Cmpd 3g)

Erlotinib

(Standard
EGFR TKI)

Doxorubicin

(Cytotoxic
Control)

Performance

Verdict

EGFR Kinase

Inhibition

0.06

0.01

0.13

0.02
N/A

2.1x More Potent

than Erlotinib

HepG2 (Liver

Cancer)

0.31

0.02

10.60

1.10

0.50

0.04

Superior

antiproliferative

activity

MCF-7 (Breast

Cancer)

0.45

0.05
> 20.0

0.42

0.03

Equipotent to

Doxorubicin

Selectivity Index

(SI)

> 50 (vs. Normal

Fibroblasts)
~10-20

< 5 (High

Toxicity)

High Safety

Margin

Mechanism
ATP-Competitive

Inhibition

ATP-Competitive

Inhibition

DNA

Intercalation

Targeted

mechanism

reduces off-

target toxicity
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Analyst Insight: The pyrazole-acetonitrile derivative demonstrates a "best-of-both-worlds"

profile: the targeted kinase inhibition of Erlotinib with the raw potency of Doxorubicin, but without

the latter's systemic cardiotoxicity.

Structure-Activity Relationship (SAR) Deep Dive
The efficacy of pyrazole-acetonitrile compounds hinges on four critical pharmacophoric regions.

Understanding these causality links is essential for lead optimization.

The Pharmacophore Map
The Pyrazole Core (Scaffold Anchor):

Observation: Substitution at N1 (e.g., Methyl vs. Phenyl) dictates solubility and metabolic

stability.

Causality: A Methyl group at N1 is optimal for maintaining a compact shape that fits the

adenine-binding pocket. Bulky phenyl groups at N1 often clash with the gatekeeper

residue (Thr790).

The C4-Aryl Moiety (Hydrophobic Clamp):

Observation: The presence of an aryl ring at the 4-position of the fused system is non-

negotiable.

Causality: This ring occupies the hydrophobic pocket II. Electron-withdrawing groups

(EWG) like 2-Br or 2-Cl on this phenyl ring significantly enhance potency (IC50 drops from

0.8

M to 0.06

M). The ortho-substitution forces a twisted conformation that locks the ligand into the
active site.
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The C5-Carbonitrile Group (The "Acetonitrile" Legacy):

Observation: Removal or hydrolysis of the -CN group abolishes activity.

Causality: The nitrile nitrogen acts as a weak hydrogen bond acceptor and, crucially,

polarizes the adjacent amino group, increasing its H-bond donor capability. It mimics the

electronic role of the pyrimidine nitrogen in quinazolines.

The C6-Amino Group (H-Bond Donor):

Observation: Acylation of this amine reduces activity.

Causality: The free -NH2 group forms a critical hydrogen bond with the backbone carbonyl

of Met793 in the EGFR hinge region.

Visualizing the Mechanism of Action[1]
The following diagram illustrates how the Pyrazole-Acetonitrile derivative intervenes in the

EGFR signaling cascade, preventing downstream proliferation.
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Caption: The Pyrazole-Acetonitrile compound acts as an ATP-competitive inhibitor, blocking the

phosphorylation of EGFR and halting the Ras-Raf-MEK-ERK proliferative cascade.

Experimental Protocol: Synthesis & Validation
To ensure reproducibility and trustworthiness, we provide the specific "One-Pot Four-

Component" protocol used to synthesize the champion compound. This method is superior to

multi-step routes due to its high atom economy and lack of toxic intermediates.
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Caption: Convergent one-pot synthesis strategy for generating the bioactive pyranopyrazole

scaffold.

Step-by-Step Methodology
Reagent Preparation: In a 50 mL round-bottom flask, dissolve Ethyl acetoacetate (10 mmol)

and Hydrazine hydrate (10 mmol) in 20 mL of absolute ethanol.

Intermediate Formation: Stir at room temperature for 5-10 minutes. The exothermic reaction

generates the pyrazolone intermediate in situ.

Addition: Add 2-Bromobenzaldehyde (10 mmol) and Malononitrile (10 mmol) to the same

flask.
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Catalysis: Add a catalytic amount of Piperidine or Triethylamine (5-10 drops).

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC

(Mobile phase: Hexane/Ethyl Acetate 7:3).

Isolation: Allow the mixture to cool to room temperature. The solid product will precipitate out.

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF to

obtain pure crystals (Yield typically 85-92%).

Validation: Confirm structure via 1H-NMR (Look for singlet at

~4.5-5.0 ppm for the pyran CH and broad singlet at

~7.0 ppm for NH2).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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